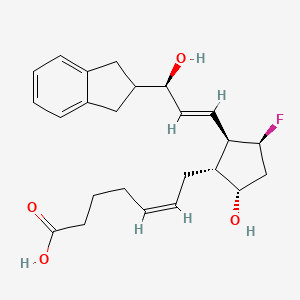

(S)-AL-8810

Description

a prostaglandin F(2alpha) receptor antagonist; structure in first source

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYSXBKKVNOOIX-JTGCGUAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017217 | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246246-19-5 | |

| Record name | (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246246-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AL 8810 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246246195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AL-8810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QE8J6004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-AL-8810: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, playing a crucial role in the elucidation of FP receptor-mediated physiological and pathological processes.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of (S)-AL-8810, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Selective FP Receptor Antagonism

(S)-AL-8810 is a synthetic analog of prostaglandin F2α (PGF2α).[1] It functions primarily as a competitive antagonist at the FP receptor, a G-protein coupled receptor (GPCR).[3][4][5] Its antagonistic properties have been demonstrated through its ability to inhibit the functional responses induced by FP receptor agonists like fluprostenol.[4]

While predominantly an antagonist, (S)-AL-8810 also exhibits weak partial agonist activity at the FP receptor, stimulating the phospholipase C (PLC) pathway to a much lesser extent than full agonists.[4]

Quantitative Pharmacological Data

The pharmacological profile of AL-8810 has been characterized in various cell lines, providing key quantitative metrics of its potency and efficacy.

| Parameter | Cell Line | Value | Reference |

| EC50 (Partial Agonist) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [4] |

| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [4] | |

| Emax (Partial Agonist) | A7r5 cells (relative to cloprostenol) | 19% | [4] |

| 3T3 fibroblasts (relative to cloprostenol) | 23% | [4] | |

| pA2 (Antagonist) | A7r5 cells (against fluprostenol) | 6.68 ± 0.23 | [4] |

| 3T3 cells (against fluprostenol) | 6.34 ± 0.09 | [4] | |

| Ki (Antagonist) | A7r5 cells (against fluprostenol) | 426 ± 63 nM | [4] |

| Mouse 3T3 cells | 0.2 ± 0.06 µM | [6] | |

| Rat A7r5 cells | 0.4 ± 0.1 µM | [6] |

Receptor Selectivity: (S)-AL-8810 demonstrates high selectivity for the FP receptor. Even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors, including TP, DP, EP2, and EP4 subtypes.[4] Furthermore, it does not antagonize the phospholipase C-coupled V1-vasopressin receptor, highlighting its specificity.[4]

Signaling Pathways Modulated by (S)-AL-8810

(S)-AL-8810's interaction with the FP receptor influences two distinct downstream signaling cascades: the canonical Gq/PLC pathway and a divergent, Gq-independent pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Canonical Gq/Phospholipase C Pathway

As a partial agonist, (S)-AL-8810 weakly activates the Gq alpha subunit of the heterotrimeric G protein coupled to the FP receptor. This initiates the following cascade:

-

Activation of Phospholipase C (PLC): Gαq activates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5]

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC.

As an antagonist, (S)-AL-8810 competitively inhibits the activation of this pathway by full FP receptor agonists like PGF2α.

Divergent EGFR Transactivation and ERK1/2 Signaling

Interestingly, (S)-AL-8810 can potently activate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway in a Gq-independent manner. This occurs through the transactivation of the Epidermal Growth Factor Receptor (EGFR). The proposed mechanism is as follows:

-

Src Kinase Activation: Binding of (S)-AL-8810 to the FP receptor leads to the activation of Src kinase.

-

Matrix Metalloprotease (MMP) Activation: Activated Src stimulates the activity of matrix metalloproteases.

-

EGF Ligand Shedding: MMPs cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface, releasing mature EGF.

-

EGFR Activation: The shed EGF binds to and activates the EGFR.

-

ERK1/2 Activation: Activated EGFR initiates the downstream MAPK/ERK cascade, leading to the phosphorylation and activation of ERK1/2.

This pathway is distinct from the PGF2α-mediated ERK1/2 activation, which is primarily dependent on the canonical Gq/PLC/PKC pathway.

Experimental Protocols

The characterization of (S)-AL-8810's mechanism of action relies on several key in vitro assays.

Phosphatidylinositol (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a direct product of PLC activity, to quantify the activation of the Gq pathway.

Objective: To determine the agonist and antagonist properties of (S)-AL-8810 at the FP receptor by measuring its effect on PLC activity.

General Methodology:

-

Cell Culture: A7r5 or 3T3 cells are cultured to near confluence in appropriate media.

-

Radiolabeling: Cells are incubated with myo-[3H]inositol overnight to label the cellular phosphoinositide pools.

-

Pre-incubation: Cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Compound Treatment:

-

Agonist Mode: Cells are treated with varying concentrations of (S)-AL-8810 to determine its ability to stimulate IP production.

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of (S)-AL-8810 before the addition of a fixed concentration of an FP agonist (e.g., fluprostenol).

-

-

Assay Termination: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid or perchloric acid).

-

Separation of Inositol Phosphates: The aqueous soluble IPs are separated from the lipid fraction by ion-exchange chromatography.

-

Quantification: The amount of [3H]-labeled IPs is determined by liquid scintillation counting.

-

Data Analysis: Data are analyzed to determine EC50 and Emax values for agonist activity, and pA2 or Ki values for antagonist activity.

References

- 1. A Novel Angiogenic Role for Prostaglandin F2α-FP Receptor Interaction in Human Endometrial Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Asymmetric Recruitment of β-Arrestin1/2 by the Angiotensin II Type I and Prostaglandin F2α Receptor Dimer [frontiersin.org]

- 4. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

(S)-AL-8810: A Selective FP Receptor Antagonist for Research and Drug Development

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document consolidates key pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action to support researchers and drug development professionals in utilizing this critical pharmacological tool.

Introduction to (S)-AL-8810

(S)-AL-8810 is a synthetic analog of prostaglandin F2α (PGF2α) and is distinguished by its selective antagonist activity at the FP receptor. Chemically, it is an 11β-fluoro analog of PGF2α. Unlike its endogenous counterpart, PGF2α, which is a potent agonist, (S)-AL-8810 effectively blocks the signaling cascade initiated by the activation of the FP receptor. This selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the FP receptor in various biological systems.

Mechanism of Action: Antagonism of the FP Receptor Signaling Pathway

The prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, such as by PGF2α, the FP receptor activates a well-defined signaling cascade. (S)-AL-8810 acts as a competitive antagonist, binding to the FP receptor and preventing the initiation of this cascade.

The primary signaling pathway initiated by FP receptor activation is as follows:

-

Gq Protein Activation: Agonist binding to the FP receptor induces a conformational change, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme, phospholipase C.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium levels, activates protein kinase C, which in turn phosphorylates a variety of downstream protein targets, leading to a cellular response.

(S)-AL-8810 competitively inhibits the initial step of this pathway, agonist binding, thereby preventing all subsequent downstream signaling events.

(S)-AL-8810: A Technical Guide to its Discovery, History, and Mechanism of Action

(S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, represents a significant milestone in the pharmacological exploration of prostanoid signaling. This technical guide provides an in-depth overview of its discovery, historical context, pharmacological properties, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Discovery and History

(S)-AL-8810 emerged from the research laboratories of Alcon Laboratories, Inc., as a novel analog of prostaglandin F2α (PGF2α). Its discovery was a pivotal development, as it provided the scientific community with a much-needed selective pharmacological tool to investigate the physiological and pathological roles of the FP receptor. The initial characterization of AL-8810, and its C-15 (S)-epimer, was first published in a seminal 1999 paper in the Journal of Pharmacology and Experimental Therapeutics by Griffin, Klimko, Crider, and Sharif.[1]

Prior to the discovery of (S)-AL-8810, the field lacked well-characterized, selective antagonists for the FP receptor, hindering a deeper understanding of its functions.[2][3] (S)-AL-8810, the 11β-fluoro analog of PGF2α, demonstrated a unique profile as a competitive antagonist with low intrinsic efficacy at the FP receptor, setting it apart from previously synthesized PGF2α derivatives.[1][3] Its selectivity and competitive nature made it an invaluable tool for delineating FP receptor-mediated effects in a variety of biological systems.[2][3] Following its initial characterization, (S)-AL-8810 was made commercially available, leading to its widespread use in preclinical research across various fields, including ophthalmology, neuroscience, and reproductive biology.[3] There is no publicly available evidence to suggest that (S)-AL-8810 has been evaluated in human clinical trials.

Pharmacological Profile

(S)-AL-8810 is distinguished by its high affinity and selectivity for the FP receptor. It acts as a competitive antagonist, effectively blocking the actions of PGF2α and other FP receptor agonists. The following tables summarize the key quantitative pharmacological data for (S)-AL-8810 from preclinical studies.

Table 1: In Vitro Agonist and Antagonist Activity of (S)-AL-8810

| Parameter | Cell Line | Agonist | Value | Reference |

| EC50 (Agonist activity) | A7r5 rat thoracic aorta smooth muscle cells | (S)-AL-8810 | 261 ± 44 nM | [1] |

| Swiss mouse 3T3 fibroblasts | (S)-AL-8810 | 186 ± 63 nM | [1] | |

| Emax (Relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | (S)-AL-8810 | 19% | [1] |

| Swiss mouse 3T3 fibroblasts | (S)-AL-8810 | 23% | [1] | |

| pA2 (Antagonist activity) | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |

| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |

| Ki (Antagonist activity) | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [1] |

| Mouse 3T3 cells | Not Specified | 0.2 ± 0.06 µM | [4] | |

| Rat A7r5 cells | Not Specified | 0.4 ± 0.1 µM | [4] |

Table 2: Selectivity of (S)-AL-8810 for Prostanoid Receptors

| Receptor Subtype | Activity | Concentration | Reference |

| TP, DP, EP2, EP4 | No significant inhibition | Up to 10 µM | [1] |

| V1-vasopressin | No antagonism | Not Specified | [1] |

Mechanism of Action and Signaling Pathways

(S)-AL-8810 exerts its effects by competitively binding to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the FP receptor involves its coupling to Gq/11 proteins.

Canonical Gq/11-Phospholipase C Pathway

Upon activation by an agonist like PGF2α, the FP receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). (S)-AL-8810 competitively inhibits this entire cascade by preventing the initial binding of the agonist to the FP receptor.

Non-Canonical ERK1/2 Activation

Interestingly, while acting as an antagonist of the canonical Gq/11 pathway, (S)-AL-8810 has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] This activation occurs through a non-canonical, G-protein-independent pathway involving the transactivation of the epidermal growth factor receptor (EGFR). This biased agonism highlights the complexity of GPCR signaling and suggests that (S)-AL-8810 can modulate cellular responses in a manner distinct from its classical antagonist effects. The proposed mechanism involves Src kinase-mediated shedding of a membrane-bound EGFR ligand, such as heparin-binding EGF-like growth factor (HB-EGF), which then activates the EGFR and the downstream MAPK/ERK cascade.[5]

Key Experimental Protocols

The following sections provide an overview of the methodologies used in the initial characterization of (S)-AL-8810.

Phospholipase C (PLC) Activity Assay

This assay measures the production of inositol phosphates (IPs), the downstream products of PLC activation.

-

Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured to near confluency in appropriate media.

-

Radiolabeling: Cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Treatment: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then treated with the test compounds ((S)-AL-8810, agonist, or vehicle). For antagonist studies, cells are pre-incubated with (S)-AL-8810 before the addition of an FP receptor agonist (e.g., fluprostenol).

-

Extraction: The reaction is terminated with the addition of a cold acid solution (e.g., trichloroacetic acid).

-

Separation: The aqueous phase containing the radiolabeled IPs is separated from the lipid phase.

-

Quantification: The total [3H]IPs are quantified by liquid scintillation counting.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.

-

Cell Culture: Cells endogenously expressing or transfected with the FP receptor are seeded in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Treatment: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Test compounds are added to the wells.

-

Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured in real-time.

-

Data Analysis: The peak fluorescence response is quantified to determine agonist potency or antagonist activity.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation state of ERK1/2 as a measure of its activation.

-

Cell Culture and Serum Starvation: Cells are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

-

Treatment: Cells are treated with test compounds for various time points.

-

Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities for p-ERK1/2 are normalized to total ERK1/2 to determine the extent of activation.

Conclusion

(S)-AL-8810 has proven to be an indispensable pharmacological tool for the study of prostaglandin F2α receptor function. Its discovery by researchers at Alcon Laboratories filled a critical gap in the available pharmacological agents, enabling a more precise dissection of FP receptor-mediated signaling pathways in both physiological and pathological contexts. The unique property of (S)-AL-8810 to act as a biased agonist, antagonizing the canonical Gq/11 pathway while activating the non-canonical ERK1/2 pathway, underscores the intricate nature of GPCR signaling and opens new avenues for therapeutic intervention. This technical guide provides a comprehensive resource for researchers utilizing or investigating this important compound.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of (S)-AL-8810: An In-depth Technical Guide

(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, exhibiting a unique pharmacological profile characterized by partial agonism and competitive antagonism. This technical guide provides a comprehensive overview of its pharmacological properties, experimental methodologies used for its characterization, and its mechanism of action at the molecular level.

Core Pharmacological Properties

(S)-AL-8810, the C-15 (S)-epimer of AL-8810, is a synthetic analog of prostaglandin F2α (PGF2α). Its primary pharmacological action is the selective blockade of the FP receptor, a G-protein coupled receptor involved in various physiological processes.[1] While predominantly acting as an antagonist, (S)-AL-8810 also displays weak partial agonist activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of (S)-AL-8810 at the FP receptor.

Table 1: Partial Agonist Activity of (S)-AL-8810 at the FP Receptor

| Cell Line | Assay | EC50 (nM) | Emax (% of Cloprostenol) | Reference |

| A7r5 rat thoracic aorta smooth muscle cells | Phospholipase C Activity | 261 ± 44 | 19% | [2] |

| Swiss mouse 3T3 fibroblasts | Phospholipase C Activity | 186 ± 63 | 23% | [2] |

Table 2: Antagonist Activity of (S)-AL-8810 at the FP Receptor

| Cell Line | Assay | Agonist Used | pA2 | Schild Slope | Ki (nM) | Reference |

| A7r5 rat thoracic aorta smooth muscle cells | Phospholipase C Activity | Fluprostenol | 6.68 ± 0.23 | 0.80 - 0.92 | 426 ± 63 | [2] |

| Swiss mouse 3T3 fibroblasts | Phospholipase C Activity | Fluprostenol | 6.34 ± 0.09 | 0.80 - 0.92 | ~400-500 | [2][3] |

| HEK-293 cells (cloned human ocular FP receptor) | Phospholipase C Activation | Fluprostenol | - | - | ~400-500 | [3] |

| Human ciliary body FP receptor (cloned) | Not specified | Potent agonists | - | - | 1000 - 2000 | [4] |

Table 3: Selectivity Profile of (S)-AL-8810

| Receptor Subtype | Functional Response Inhibition (at 10 µM) | Reference |

| TP (Thromboxane) | Not significant | [2] |

| DP (Prostaglandin D2) | Not significant | [2] |

| EP2 (Prostaglandin E2) | Not significant | [2] |

| EP4 (Prostaglandin E2) | Not significant | [2] |

| IP (Prostacyclin) | Not significant | [3] |

| V1-vasopressin | Not significant | [2] |

Mechanism of Action and Signaling Pathways

(S)-AL-8810 exhibits a dual mechanism of action. It acts as a competitive antagonist at the FP receptor, thereby inhibiting the canonical Gq-mediated signaling pathway. However, it also demonstrates biased agonism, activating downstream signaling through an alternative pathway.

Canonical FP Receptor Signaling (Antagonized by (S)-AL-8810)

The primary signaling pathway of the FP receptor involves its coupling to the Gq/11 G-protein. Activation by an agonist like PGF2α leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). (S)-AL-8810 competitively blocks this pathway in the presence of a full agonist.

Figure 1: Canonical Gq-mediated signaling pathway of the FP receptor antagonized by (S)-AL-8810.

Biased Agonism and EGFR Transactivation

Interestingly, (S)-AL-8810 itself can act as a biased agonist, promoting the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This activation is independent of Gq and PKC but relies on the transactivation of the Epidermal Growth Factor Receptor (EGFR). This pathway involves Src kinase and the shedding of EGF-like ligands, which then activate EGFR, leading to the activation of the Ras/Raf/MEK/ERK cascade.[5][6]

Figure 2: Biased signaling pathway of (S)-AL-8810 leading to ERK1/2 activation via EGFR transactivation.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the pharmacological profile of (S)-AL-8810.

Phospholipase C (PLC) Activity Assay

This functional assay measures the production of inositol phosphates (IPs), a downstream product of PLC activation, to determine the agonist and antagonist properties of compounds at the FP receptor.

Methodology:

-

Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured to near confluence in appropriate media.

-

Radiolabeling: Cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Compound Incubation:

-

Agonist Mode: Cells are treated with varying concentrations of (S)-AL-8810 to determine its ability to stimulate IP production. A full agonist like cloprostenol (B1669231) is used as a positive control.

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of (S)-AL-8810 before the addition of a fixed concentration of a potent FP agonist (e.g., fluprostenol).

-

-

IP Extraction and Quantification: The reaction is terminated, and water-soluble inositol phosphates are extracted using ion-exchange chromatography. The amount of [³H]-IPs is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are generated to calculate EC50 and Emax values for agonist activity and pA2 or Ki values for antagonist activity.

Figure 3: General workflow for the Phospholipase C (PLC) activity assay.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the FP receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: A baseline fluorescence is established before the automated addition of test compounds.

-

Agonist Mode: (S)-AL-8810 is added at various concentrations.

-

Antagonist Mode: Cells are pre-treated with (S)-AL-8810 followed by the addition of an FP agonist.

-

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The magnitude of the fluorescence change is used to generate dose-response curves and determine EC50 or IC50 values.

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay is used to detect the activation of the ERK1/2 signaling pathway.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HEK293 or MG-63) are serum-starved and then treated with (S)-AL-8810 or PGF2α for various time points.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry Analysis: The intensity of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to quantify the level of ERK1/2 activation.

References

- 1. Biasing the prostaglandin F2α receptor responses toward EGFR-dependent transactivation of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

(S)-AL-8810: A Technical Guide for Researchers

(S)-AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, making it an invaluable tool in ophthalmic, neurological, and physiological research. This technical guide provides an in-depth overview of its core applications, experimental protocols, and the signaling pathways it modulates.

Core Properties and Mechanism of Action

(S)-AL-8810, chemically described as the C-15 epimer of AL-8810, is a fluorine-containing analog of prostaglandin F2α (PGF2α). Its primary mechanism of action is the competitive antagonism of the FP receptor, a G-protein coupled receptor (GPCR).[1] While PGF2α and its agonists typically activate the FP receptor leading to various physiological responses, (S)-AL-8810 binds to the receptor without initiating the full downstream signaling cascade, thereby blocking the effects of endogenous and synthetic FP receptor agonists.

This selective blockade allows researchers to investigate the specific roles of the PGF2α/FP receptor system in various biological processes, most notably in the regulation of intraocular pressure (IOP), a key factor in glaucoma. It is also utilized in studies related to neuroscience and smooth muscle contraction.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of (S)-AL-8810's interaction with the FP receptor across different cell lines.

| Parameter | Cell Line | Value | Reference |

| EC50 | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [3] |

| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [3] | |

| Ki | Mouse 3T3 cells | 0.2 ± 0.06 µM | [2] |

| Rat A7r5 cells | 0.4 ± 0.1 µM | [2] | |

| A7r5 cells (antagonizing 100 nM fluprostenol) | 426 ± 63 nM | [3] | |

| pA2 | A7r5 cells | 6.68 ± 0.23 | [3] |

| 3T3 cells | 6.34 ± 0.09 | [3] | |

| Emax (relative to cloprostenol) | A7r5 cells | 19% | [3] |

| 3T3 fibroblasts | 23% | [3] |

Signaling Pathways

(S)-AL-8810 has been shown to influence two distinct signaling pathways downstream of the FP receptor. The canonical pathway initiated by FP receptor agonists like PGF2α involves the Gq/11 protein and subsequent activation of Phospholipase C (PLC). In contrast, (S)-AL-8810 can induce a non-canonical pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Canonical FP Receptor Signaling (Blocked by (S)-AL-8810)

Caption: Canonical Gq/PLC signaling pathway activated by PGF2α and inhibited by (S)-AL-8810.

(S)-AL-8810-Induced EGFR Transactivation Pathway

Caption: EGFR transactivation pathway activated by (S)-AL-8810 leading to ERK1/2 phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments involving (S)-AL-8810 are provided below. These protocols are based on established research and can be adapted for specific experimental needs.

Phospholipase C (PLC) Activity Assay

This assay measures the production of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, to quantify FP receptor agonism and antagonism.

Materials:

-

Cell line expressing FP receptors (e.g., A7r5, 3T3)

-

[³H]myo-inositol

-

Agonist (e.g., PGF2α, fluprostenol)

-

(S)-AL-8810

-

LiCl solution

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin

-

Scintillation cocktail

Procedure:

-

Cell Culture and Labeling: Plate cells in 24-well plates and grow to near confluency. Label cells by incubating with [³H]myo-inositol (0.5 µCi/well) in inositol-free medium for 24-48 hours.

-

Pre-incubation: Wash cells with serum-free medium and pre-incubate with LiCl (10 mM) for 15-30 minutes to inhibit inositol monophosphatase.

-

Treatment: For antagonist studies, pre-incubate cells with varying concentrations of (S)-AL-8810 for 15-30 minutes before adding the agonist. For agonist studies, add the agonist directly. Incubate for 30-60 minutes at 37°C.

-

Extraction: Terminate the reaction by adding ice-cold TCA (5-10%). Scrape the cells and centrifuge to pellet cellular debris.

-

Purification of IPs: Apply the supernatant to Dowex AG1-X8 columns. Wash the columns with water and then elute the IPs with ammonium (B1175870) formate.

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the concentration-response curves to determine EC50, Ki, and pA2 values.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon FP receptor activation.

Materials:

-

Cell line expressing FP receptors

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Agonist (e.g., PGF2α)

-

(S)-AL-8810

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and allow them to attach overnight.

-

Dye Loading: Wash cells with HBSS and incubate with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Washing: Wash the cells gently with HBSS to remove excess dye.

-

Treatment: Place the plate in a fluorescence plate reader. For antagonist experiments, add (S)-AL-8810 and incubate for a short period before adding the agonist.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for Fura-2, ratio of emission at 510 nm with excitation at 340 nm and 380 nm) over time.

-

Data Analysis: The change in fluorescence intensity or ratio reflects the change in [Ca²⁺]i. Analyze the peak response to generate concentration-response curves.

ERK1/2 Phosphorylation Western Blot

This protocol is used to detect the activation of the MAPK/ERK pathway.

Materials:

-

Cell line expressing FP receptors

-

(S)-AL-8810

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with (S)-AL-8810 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.

Experimental Workflow for Antagonist Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 11 from Biasing the prostaglandin F2α receptor responses toward EGFR-dependent transactivation of MAPK. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-AL-8810: A Selective Prostaglandin (B15479496) F2α (FP) Receptor Antagonist

Abstract

(S)-AL-8810 is a scientifically significant analog of prostaglandin F2α (PGF2α).[1] It is distinguished by its function as a potent and selective antagonist of the PGF2α receptor, more commonly known as the FP receptor.[2][3] While exhibiting weak partial agonist activity, its primary utility in research is as a competitive antagonist, enabling the specific investigation of FP receptor-mediated signaling pathways and physiological functions.[1][4] This document provides a comprehensive overview of (S)-AL-8810, detailing its mechanism of action, receptor selectivity, signaling pathways, quantitative pharmacological data, and key experimental protocols.

Core Mechanism of Action and Receptor Selectivity

(S)-AL-8810, chemically identified as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, is a fluorinated PGF2α analog.[1] Its primary pharmacological function is to act as a selective, competitive antagonist at the FP prostanoid receptor.[2]

-

Competitive Antagonism: (S)-AL-8810 competitively inhibits the binding of FP receptor agonists, such as PGF2α and fluprostenol. This is evidenced by the parallel rightward shift it causes in the concentration-response curves of full agonists, without a significant reduction in the maximal response.[1][2]

-

Weak Partial Agonism: In the absence of a full agonist, (S)-AL-8810 itself can weakly activate the FP receptor, demonstrating low intrinsic efficacy. Its maximal effect (Emax) is only about 19-23% of that produced by the full agonist cloprostenol (B1669231) in cellular assays measuring phospholipase C (PLC) activity.[1]

-

Receptor Selectivity: A key feature of (S)-AL-8810 is its high selectivity for the FP receptor. Even at concentrations up to 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including DP, EP2, EP4, and TP receptors.[1][2] This selectivity makes it an invaluable tool for isolating and studying FP receptor-specific functions in complex biological systems.[1]

Signaling Pathways

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins.[5] Its activation initiates a cascade of intracellular events. Interestingly, research indicates that (S)-AL-8810 can induce a biased signaling response, activating pathways distinct from the canonical pathway stimulated by the endogenous ligand, PGF2α.

Canonical PGF2α / FP Receptor Signaling Pathway

Upon binding of an agonist like PGF2α, the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[2][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[7] This canonical pathway is central to many physiological effects of PGF2α, including smooth muscle contraction.[8]

(S)-AL-8810 Biased Signaling via EGFR Transactivation

While (S)-AL-8810 is a very weak activator of the canonical Gq-PLC pathway, it has been shown to robustly activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.[9] This activation occurs through a distinct, Gq-independent mechanism involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).[10] This biased signaling is thought to involve the activation of Src kinase, leading to the shedding of EGF-like ligands which then bind to and activate EGFR, ultimately resulting in the phosphorylation and activation of ERK1/2.[10] In contrast, PGF2α-induced ERK1/2 activation proceeds primarily through the canonical Gq-PKC dependent pathway.[7]

Quantitative Pharmacological Data

The pharmacological profile of (S)-AL-8810 has been characterized in various cell-based assays. The following tables summarize key quantitative data.

Table 1: Agonist and Antagonist Potency of (S)-AL-8810

| Parameter | Cell Line | Value | Comments | Reference |

|---|---|---|---|---|

| EC50 (Agonist) | A7r5 rat aorta smooth muscle | 261 ± 44 nM | Measurement of Phospholipase C activity. | [1][3] |

| Swiss 3T3 fibroblasts | 186 ± 63 nM | Measurement of Phospholipase C activity. | [1][3] | |

| Emax (Agonist) | A7r5 rat aorta smooth muscle | 19% | Relative to the full agonist cloprostenol. | [1] |

| Swiss 3T3 fibroblasts | 23% | Relative to the full agonist cloprostenol. | [1] | |

| Ki (Antagonist) | A7r5 rat aorta smooth muscle | 426 ± 63 nM | Against 100 nM fluprostenol. | [1][3] |

| A7r5 rat aorta smooth muscle | ~0.4 µM | - | [11] | |

| Swiss 3T3 fibroblasts | ~0.2 µM | - | [11] | |

| Human Trabecular Meshwork (h-TM) | 2.56 ± 0.62 µM | Against fluprostenol-induced PI turnover. | [3][12] | |

| Cloned Human Ciliary Body FP Receptor | 1 - 2 µM | Against various potent FP agonists. | [13] | |

| pA2 (Antagonist) | A7r5 rat aorta smooth muscle | 6.68 ± 0.23 | Schild slope: 0.80. | [1] |

| | Swiss 3T3 fibroblasts | 6.34 ± 0.09 | Schild slope: 0.92. |[1] |

-

EC50 (Half maximal effective concentration) measures the concentration of a drug that gives half of the maximal response.[14]

-

Emax (Maximum effect) is the maximal response that can be produced by the drug.

-

Ki (Inhibition constant) represents the binding affinity of an inhibitor to an enzyme or receptor.[15]

-

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Key Experimental Protocols

(S)-AL-8810's function is typically characterized using a suite of in vitro pharmacological assays. Below are generalized protocols for the key experiments cited in the literature.

Phosphoinositide (PI) Turnover Assay

This assay directly measures the functional consequence of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activity.

Methodology:

-

Cell Culture & Labeling: Cells expressing the FP receptor (e.g., A7r5, 3T3) are cultured and incubated overnight with a radiolabel, typically [³H]-myo-inositol, to incorporate it into membrane phosphoinositides like PIP2.

-

Pre-incubation: Cells are washed and pre-incubated with LiCl. LiCl inhibits inositol monophosphatase, causing the accumulation of IPs. For antagonist studies, cells are pre-incubated with varying concentrations of (S)-AL-8810.

-

Stimulation: Cells are stimulated with an FP receptor agonist (e.g., fluprostenol) for a defined period (e.g., 30-60 minutes).

-

Extraction: The reaction is terminated, and the soluble IPs are extracted.

-

Purification & Quantification: The extracted [³H]-IPs are separated from free [³H]-inositol using anion-exchange chromatography.

-

Measurement: The radioactivity of the separated IPs is measured using liquid scintillation counting, which is proportional to PLC activity.

Intracellular Calcium [Ca²⁺]i Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs following IP3-mediated release from intracellular stores.

Methodology:

-

Cell Culture: Cells are seeded in a multi-well plate (often black-walled, clear-bottom).

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer. The "AM" ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

-

Wash and Rest: Cells are washed to remove excess dye and allowed to rest to ensure complete de-esterification.

-

Assay: The plate is placed in a fluorescence plate reader or microscope. A baseline fluorescence reading is established.

-

Compound Addition: (S)-AL-8810 (for antagonist mode) followed by an FP agonist, or (S)-AL-8810 alone (for agonist mode), is automatically injected into the wells.

-

Data Acquisition: Fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium. The peak fluorescence response is used for quantification.

MAPK/ERK Activation Assay (Western Blot)

This protocol is used to detect the phosphorylation state of ERK1/2, which indicates the activation of the MAPK signaling cascade.

Methodology:

-

Cell Culture & Starvation: Cells are cultured to near-confluence and then serum-starved for several hours to reduce basal levels of ERK phosphorylation.

-

Stimulation: Cells are treated with PGF2α or (S)-AL-8810 for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lysis: The reaction is stopped by placing the plates on ice and adding ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The same membrane is often stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity is quantified using densitometry.

Applications in Research

As a selective FP receptor antagonist, (S)-AL-8810 is a critical pharmacological tool with diverse research applications:

-

Ocular Pharmacology: PGF2α analogs like latanoprost (B1674536) are first-line treatments for glaucoma, reducing intraocular pressure (IOP).[16][17] (S)-AL-8810 is widely used in both in vitro and in vivo models to confirm that the IOP-lowering effects of these drugs are mediated through the FP receptor.[18][19]

-

Pulmonary Fibrosis: PGF2α-FP receptor signaling has been implicated in the progression of pulmonary fibrosis. (S)-AL-8810 can be used to investigate the therapeutic potential of blocking this pathway.[20]

-

Reproductive Biology: The FP receptor plays a crucial role in reproductive processes such as luteolysis and parturition.[2][21] (S)-AL-8810 allows for the specific study of these FP-mediated events.

-

Signal Transduction: The discovery of its biased signaling properties makes (S)-AL-8810 an important probe for dissecting the complexities of GPCR signaling, particularly the mechanisms of EGFR transactivation and MAPK pathway activation.[10]

Conclusion

(S)-AL-8810 is an indispensable tool for researchers in pharmacology and drug development. Its well-characterized profile as a potent, selective, and competitive antagonist of the FP receptor, combined with its interesting biased signaling properties, allows for the precise dissection of PGF2α-mediated physiological and pathological processes. The data and protocols summarized in this guide provide a solid foundation for the effective utilization of (S)-AL-8810 in advancing our understanding of prostanoid signaling.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 16. Microvascular effects of selective prostaglandin analogues in the eye with special reference to latanoprost and glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The ocular effects of prostaglandins and the therapeutic potential of a new PGF2 alpha analog, PhXA41 (latanoprost), for glaucoma management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

In Vitro Pharmacological Profile of (S)-AL-8810: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of (S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. (S)-AL-8810 is the C-15 (S)-epimer of the well-characterized FP receptor antagonist, AL-8810, which possesses the (R) configuration at the C-15 position. Due to the limited availability of specific in vitro quantitative data for the (S)-epimer in publicly accessible literature, this guide will primarily leverage the extensive data available for AL-8810 to provide a robust understanding of its pharmacological profile, with the acknowledgment that (S)-AL-8810 is also recognized as a potent and selective antagonist of the FP receptor.

Pharmacological Data Summary

The following tables summarize the key in vitro pharmacological parameters for AL-8810, the 15-(R) epimer of (S)-AL-8810. These values provide a strong indication of the potency and selectivity profile expected for a compound of this class.

Table 1: Agonist and Antagonist Potency of AL-8810 at the FP Receptor

| Parameter | Cell Line | Value | Agonist (for Emax) | Reference |

| EC50 (Agonist) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | - | [1] |

| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | - | [1] | |

| Emax (Relative Agonist Efficacy) | A7r5 cells | 19% | Cloprostenol | [1] |

| 3T3 fibroblasts | 23% | Cloprostenol | [1] | |

| Ki (Antagonist) | A7r5 cells | 426 ± 63 nM | Fluprostenol (100 nM) | [1] |

| Mouse 3T3 cells | 0.2 ± 0.06 µM | - | [2][3] | |

| Rat A7r5 cells | 0.4 ± 0.1 µM | - | [2][3] | |

| Human cloned ciliary body FP receptor | 1-2 µM | Various potent agonists | [4] | |

| pA2 (Antagonist) | A7r5 cells | 6.68 ± 0.23 | Fluprostenol | [1] |

| 3T3 fibroblasts | 6.34 ± 0.09 | Fluprostenol | [1] |

Table 2: Receptor Selectivity Profile of AL-8810

| Receptor Subtype | Assay Type | Concentration of AL-8810 | Result | Reference |

| Thromboxane (TP) | Functional Response | 10 µM | No significant inhibition | [1] |

| Prostaglandin D2 (DP) | Functional Response | 10 µM | No significant inhibition | [1] |

| Prostaglandin E2 (EP2) | Functional Response | 10 µM | No significant inhibition | [1] |

| Prostaglandin E2 (EP4) | Functional Response | 10 µM | No significant inhibition | [1] |

| Vasopressin V1 | Phospholipase C Activity | Not specified | No antagonism | [1] |

Experimental Methodologies

The in vitro characterization of FP receptor antagonists like AL-8810 typically involves a series of standardized assays to determine their binding affinity, functional activity (both agonist and antagonist), and selectivity.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound for the FP receptor.

Principle: The assay measures the ability of an unlabeled compound (e.g., AL-8810) to compete with a radiolabeled ligand (e.g., [3H]-PGF2α) for binding to the FP receptor in a preparation of cell membranes known to express the receptor.

Generalized Protocol:

-

Membrane Preparation: Cells or tissues expressing the FP receptor are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in a suitable buffer.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at the FP receptor.

Principle: The FP receptor is a Gq-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of IP3.

Generalized Protocol:

-

Cell Culture and Labeling: Cells expressing the FP receptor are cultured and pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

-

Compound Incubation: The cells are then incubated with the test compound (for agonist testing) or with a known FP receptor agonist in the presence of varying concentrations of the test compound (for antagonist testing).

-

Extraction of Inositol Phosphates: The incubation is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphates are separated using anion-exchange chromatography, and the amount of radioactivity in the IP3 fraction is quantified by scintillation counting.

-

Data Analysis: For agonist activity, EC50 and Emax values are determined. For antagonist activity, the assay can be used to determine the Ki or pA2 value.

Principle: The IP3 generated from PLC activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) can be measured using fluorescent calcium indicators.

Generalized Protocol:

-

Cell Loading: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

-

Compound Addition: The test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing) is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity upon compound addition is monitored in real-time.

-

Data Analysis: The magnitude of the fluorescence change is proportional to the increase in [Ca2+]i. Dose-response curves are generated to determine EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the in vitro characterization of (S)-AL-8810.

FP Receptor Signaling Pathway

Caption: Canonical FP receptor signaling pathway.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for in vitro antagonist characterization.

Alternative Signaling Pathway: EGFR Transactivation

Some studies on AL-8810 suggest the involvement of an alternative signaling pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

(S)-AL-8810: A Technical Guide for Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells and optic nerve damage, often associated with elevated intraocular pressure (IOP).[1] Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line therapy for glaucoma, effectively lowering IOP by increasing the uveoscleral outflow of aqueous humor.[2][3] Understanding the precise molecular mechanisms governing this process is paramount for the development of novel and more effective therapeutics. (S)-AL-8810, a selective antagonist of the PGF2α receptor (FP receptor), has emerged as an invaluable pharmacological tool in glaucoma research, enabling the elucidation of FP receptor-mediated signaling pathways and their role in IOP regulation.[4] This technical guide provides an in-depth overview of (S)-AL-8810, including its mechanism of action, experimental protocols for its use in glaucoma models, and a summary of key quantitative data.

Mechanism of Action and Signaling Pathways

(S)-AL-8810 is the C-15 (S)-epimer of AL-8810 and acts as a potent and selective competitive antagonist at the FP receptor.[4] While it exhibits weak partial agonist activity, its primary utility lies in its ability to block the effects of FP receptor agonists like PGF2α and its therapeutic analogs (e.g., latanoprost (B1674536), travoprost).[4][5]

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gqα subunit.[6] Upon agonist binding, the activated Gqα subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling cascade is believed to mediate the cellular responses that lead to increased uveoscleral outflow.[6] The primary mechanism involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix within the ciliary body, which reduces hydraulic resistance and facilitates aqueous humor drainage.[7][8]

(S)-AL-8810 competitively inhibits the binding of agonists to the FP receptor, thereby preventing the initiation of this signaling cascade and blocking the subsequent physiological responses.

Signaling Pathway Diagram

Caption: FP Receptor Signaling Pathway in Aqueous Humor Outflow Regulation.

Quantitative Data Summary

The following tables summarize the reported quantitative data for AL-8810 and its (S)-epimer, highlighting their antagonist potency and partial agonist activity in various in vitro systems.

Table 1: Antagonist Potency of AL-8810 and (S)-AL-8810

| Compound | Preparation | Agonist | Parameter | Value | Reference |

| AL-8810 | A7r5 cells (rat thoracic aorta smooth muscle) | Fluprostenol | pA2 | 6.68 ± 0.23 | [4] |

| AL-8810 | Swiss 3T3 fibroblasts (mouse) | Fluprostenol | pA2 | 6.34 ± 0.09 | [4] |

| AL-8810 | A7r5 cells | Fluprostenol | Ki (nM) | 426 ± 63 | [4] |

| AL-8810 | Human Ciliary Muscle cells | Various FP agonists | - | Blocked functional responses | [5] |

Table 2: Partial Agonist Activity of AL-8810

| Compound | Preparation | Parameter | Value | Reference |

| AL-8810 | A7r5 cells (rat thoracic aorta smooth muscle) | EC50 (nM) | 261 ± 44 | [4] |

| AL-8810 | A7r5 cells | Emax (%) | 19 (relative to cloprostenol) | [4] |

| AL-8810 | Swiss 3T3 fibroblasts (mouse) | EC50 (nM) | 186 ± 63 | [4] |

| AL-8810 | Swiss 3T3 fibroblasts | Emax (%) | 23 (relative to cloprostenol) | [4] |

Experimental Protocols

The following protocols provide a framework for investigating the effects of (S)-AL-8810 in both in vivo and in vitro models of glaucoma.

In Vivo Model: Mouse Model of Ocular Hypertension

This protocol describes the induction of ocular hypertension in mice and the subsequent treatment with (S)-AL-8810 to assess its effect on IOP.

1. Induction of Ocular Hypertension:

-

Anesthetize mice (e.g., C57BL/6J) with an intraperitoneal injection of a ketamine/xylazine/acepromazine cocktail (e.g., 80/6/1 mg/kg body weight).[9]

-

Elevate IOP in one eye by injecting polystyrene microbeads into the anterior chamber to obstruct aqueous outflow.[10]

-

The contralateral eye can serve as a control.

2. (S)-AL-8810 Administration:

-

Prepare a solution of (S)-AL-8810 in a suitable vehicle. A study by M. A. H. Levin et al. (2021) used a concentration of 10 mM for intracameral injections.[9]

-

Administer (S)-AL-8810 via topical application or intracameral injection to the hypertensive eye.

3. Intraocular Pressure (IOP) Measurement:

-

Measure IOP at baseline and at various time points after treatment using a rebound tonometer (e.g., TonoLab) suitable for mice.

-

Anesthetize the mice for each measurement to ensure accuracy and minimize stress.

-

Record multiple readings for each eye and average the results.

4. Data Analysis:

-

Compare the IOP in the (S)-AL-8810-treated eyes to vehicle-treated control eyes to determine the effect of the antagonist.

-

Statistical analysis (e.g., t-test or ANOVA) should be used to assess the significance of the observed differences.

In Vitro Model: Human Trabecular Meshwork (HTM) Cell Culture

This protocol outlines the culture of primary human trabecular meshwork cells and their use in assessing the antagonistic effects of (S)-AL-8810.

1. Isolation and Culture of HTM Cells:

-

Obtain human donor eyes from an eye bank.

-

Dissect the trabecular meshwork tissue under sterile conditions.

-

Establish primary cell cultures by placing small explants of the tissue in culture dishes with appropriate media (e.g., DMEM with 10% FBS and antibiotics).[11]

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells upon reaching confluency.[12]

2. Experimental Procedure:

-

Seed HTM cells into multi-well plates and grow to confluency.

-

Pre-incubate the cells with varying concentrations of (S)-AL-8810 for a specified period (e.g., 30 minutes).

-

Stimulate the cells with a known FP receptor agonist (e.g., PGF2α or latanoprost acid).

-

Lyse the cells at different time points after stimulation.

3. Assessment of Downstream Signaling:

-

Phosphoinositide Turnover: Measure the accumulation of inositol phosphates using radio-labeled myo-inositol.

-

Intracellular Calcium Mobilization: Use a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader to measure changes in [Ca2+]i.

-

ERK/MAPK Activation: Perform Western blotting using antibodies specific for phosphorylated and total ERK1/2 to assess the activation of this pathway.

4. Data Analysis:

-

Quantify the results and compare the response in the presence and absence of (S)-AL-8810 to determine its inhibitory effect on agonist-induced signaling.

-

Calculate IC50 values to determine the potency of (S)-AL-8810 as an antagonist.

Experimental Workflow Diagram

Caption: General Experimental Workflows for In Vivo and In Vitro Studies.

Conclusion

(S)-AL-8810 is a critical tool for researchers in the field of glaucoma. Its selectivity as an FP receptor antagonist allows for the precise investigation of the signaling pathways that regulate aqueous humor outflow and intraocular pressure. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further unraveling the complexities of glaucoma pathophysiology and developing next-generation therapeutics. By utilizing (S)-AL-8810, scientists can continue to make significant strides in the fight against this debilitating eye disease.

References

- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trabecular meshwork cell culture in glaucoma research: evaluation of biological activity and structural properties of human trabecular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of prostaglandins on the aqueous humor outflow pathways. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencellonline.com [sciencellonline.com]

In-Depth Technical Guide: Receptor Binding Affinity of (S)-AL-8810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of the prostaglandin (B15479496) F2α (FP) receptor antagonist, (S)-AL-8810. This document details the available binding data, outlines relevant experimental protocols, and illustrates the associated signaling pathways.

Executive Summary

Receptor Binding Affinity Data

Quantitative binding and functional data are predominantly available for AL-8810, the (15R)-stereoisomer of the compound of interest. It is crucial to note that the stereochemistry at the C-15 position can significantly influence biological activity. However, in the absence of specific data for (S)-AL-8810, the data for AL-8810 provides the most relevant available information.

AL-8810 acts as a potent and selective competitive antagonist at the FP receptor.[1] It exhibits weak partial agonist activity at higher concentrations.[1]

Table 1: Receptor Binding and Functional Data for AL-8810 ((15R)-epimer)

| Parameter | Value | Species | Cell Line/Tissue | Assay Type | Reference |

| Ki | 426 ± 63 nM | Rat | A7r5 thoracic aorta smooth muscle cells | Functional Antagonism (vs. 100 nM fluprostenol) | [1] |

| pA2 | 6.68 ± 0.23 | Rat | A7r5 thoracic aorta smooth muscle cells | Schild Analysis | [1] |

| pA2 | 6.34 ± 0.09 | Mouse | Swiss 3T3 fibroblasts | Schild Analysis | [1] |

| EC50 (Agonist) | 261 ± 44 nM | Rat | A7r5 thoracic aorta smooth muscle cells | Phospholipase C Activation | [1] |

| Emax (Agonist) | 19% (relative to cloprostenol) | Rat | A7r5 thoracic aorta smooth muscle cells | Phospholipase C Activation | [1] |

| EC50 (Agonist) | 186 ± 63 nM | Mouse | Swiss 3T3 fibroblasts | Phospholipase C Activation | [1] |

| Emax (Agonist) | 23% (relative to cloprostenol) | Mouse | Swiss 3T3 fibroblasts | Phospholipase C Activation | [1] |

Experimental Protocols

The characterization of compounds like (S)-AL-8810 at the FP receptor involves a combination of binding and functional assays.

Radioligand Binding Assay (Competitive)

This assay directly measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of (S)-AL-8810 for the FP receptor.

Materials:

-

Cell membranes prepared from cells expressing the FP receptor (e.g., HEK293-FP, A7r5 cells).

-

Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α).

-

Unlabeled (S)-AL-8810.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGF2α (typically at its Kd value), and varying concentrations of unlabeled (S)-AL-8810.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of (S)-AL-8810 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.

Objective: To assess the antagonist effect of (S)-AL-8810 on FP receptor-mediated calcium mobilization.

Materials:

-

Cells expressing the FP receptor (e.g., HEK293-FP, A7r5 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

FP receptor agonist (e.g., PGF2α, fluprostenol).

-

(S)-AL-8810.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Incubation: Wash the cells and incubate them with varying concentrations of (S)-AL-8810 or vehicle for a defined period.

-